2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazine ring, a chlorobenzyl group, and a dimethylphenylacetamide moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, often using chlorobenzyl halides and suitable nucleophiles.
Attachment of the Dimethylphenylacetamide Moiety: This step involves the acylation of the thiadiazine intermediate with 2,4-dimethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various electrophiles for electrophilic substitution are employed.
Major Products
Oxidation: Benzylic alcohols, ketones, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group and the thiadiazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide
- 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Uniqueness
The unique combination of the chlorobenzyl group, thiadiazine ring, and dimethylphenylacetamide moiety distinguishes 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,4-dimethylphenyl)acetamide from other similar compounds
Properties
Molecular Formula |
C20H24ClN3O3S |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H24ClN3O3S/c1-15-8-9-19(16(2)12-15)22-20(25)14-24-11-5-10-23(28(24,26)27)13-17-6-3-4-7-18(17)21/h3-4,6-9,12H,5,10-11,13-14H2,1-2H3,(H,22,25) |
InChI Key |
PYNDHNKCSKHIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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